2-Methyl-8H-cyclohepta[b]thiophen-8-one
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Overview
Description
2-Methyl-8H-cyclohepta[b]thiophen-8-one is a heterocyclic compound that features a seven-membered ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-8H-cyclohepta[b]thiophen-8-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of substituted buta-1-enes with potassium sulfide enables an atom-economical, transition-metal-free synthesis of thiophenes . Another method involves the use of trithiocarbonate anions generated in situ from carbon disulfide and potassium hydroxide in dimethyl sulfoxide .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for scalability, can be applied.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-8H-cyclohepta[b]thiophen-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, upon MCPBA-oxidation, several 8H-cyclohepta[b]thiophen-8-ones yield the corresponding 1,1-dioxides and epoxides .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include MCPBA for oxidation reactions , and potassium sulfide for cyclization reactions . Reaction conditions typically involve controlled temperatures and the use of solvents such as dimethyl sulfoxide.
Major Products: The major products formed from the oxidation of this compound include 1,1-dioxides and epoxides, which can be further converted to ring-contracted derivatives such as benzo[b]thiophene 1,1-dioxides .
Scientific Research Applications
2-Methyl-8H-cyclohepta[b]thiophen-8-one has several scientific research applications. It is used in the synthesis of novel heterocyclic compounds with potential therapeutic properties . Its derivatives have been studied for their anti-inflammatory, anti-psychotic, and anti-cancer activities . Additionally, this compound is of interest in material science for the development of new materials with unique electronic properties .
Mechanism of Action
The mechanism of action of 2-Methyl-8H-cyclohepta[b]thiophen-8-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to modulate kinase activity, which plays a crucial role in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Methyl-8H-cyclohepta[b]thiophen-8-one include other thiophene derivatives such as ketotifen and benzo[b]thiophene . These compounds share structural similarities but differ in their specific functional groups and applications.
Uniqueness: this compound is unique due to its seven-membered ring fused to a thiophene ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
88050-71-9 |
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Molecular Formula |
C10H8OS |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
2-methylcyclohepta[b]thiophen-8-one |
InChI |
InChI=1S/C10H8OS/c1-7-6-8-4-2-3-5-9(11)10(8)12-7/h2-6H,1H3 |
InChI Key |
FWGJBICYTYTGBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C(=O)C=CC=C2 |
Origin of Product |
United States |
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